Bienvenue dans la boutique en ligne BenchChem!

Modafinil acid

Pharmacology Metabolite Profiling DAT Inhibition

Modafinil acid (CAS 112111-44-1) is the predominant, pharmacologically inactive carboxylic acid metabolite of modafinil (35–60% of dose). With no DAT binding affinity, it serves as the gold-standard negative control for dopamine transporter assays. Its unique chromatographic retention and MS/MS fragmentation enable robust quantification in plasma and urine for bioanalytical method validation. As a chiral sulfoxide, (S)-(+)-modafinil acid is the key intermediate for enantioselective modafinil synthesis via chiral-at-metal resolution. Available in ≥98% purity for research and analytical applications.

Molecular Formula C15H14O3S
Molecular Weight 274.3 g/mol
CAS No. 112111-44-1
Cat. No. B1677381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameModafinil acid
CAS112111-44-1
SynonymsModafinil acid, (+)-
Molecular FormulaC15H14O3S
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
InChIInChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
InChIKeyQARQPIWTMBRJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Modafinil Acid (CAS 112111-44-1): Procurement Guide for Metabolite Standards and Synthetic Intermediates


Modafinil acid (CAS 112111-44-1), also designated as modafinil carboxylate or CRL-40467, is the major circulating carboxylic acid metabolite of the wakefulness-promoting agent modafinil [1]. This chiral sulfoxide derivative, formally named [(diphenylmethyl)sulfinyl]acetic acid, is predominantly generated through hepatic metabolism and serves as a primary urinary elimination product, accounting for 35–60% of an administered modafinil dose [2]. The compound exists as two enantiomers, with (S)-(+)-modafinil acid representing the predominant form derived from racemic modafinil metabolism, while (R)-(−)-modafinil acid arises from armodafinil administration [1]. Its physicochemical properties—including moderate aqueous solubility and a predicted density of 1.327±0.06 g/cm³ —support its utility as both an analytical reference standard and a key synthetic intermediate in modafinil-related pharmaceutical development.

Modafinil Acid (CAS 112111-44-1) vs. Structural Analogs: Why Class-Level Interchangeability Is Not Supported


Modafinil acid exhibits a distinct pharmacological and pharmacokinetic profile compared to its parent compound and other modafinil metabolites, rendering class-level substitution inappropriate for research and analytical applications. Unlike modafinil, which acts as an atypical dopamine reuptake inhibitor with wake-promoting efficacy, modafinil acid is pharmacologically inactive at monoamine transporters and does not contribute to central nervous system activation [1]. Furthermore, its elimination half-life of approximately 7 hours is roughly half that of modafinil (12–15 hours) [2], and its urinary excretion profile differs markedly, with 22–33% of the dose recovered as modafinil acid versus <5% as unchanged parent drug [3]. In seizure models, modafinil acid demonstrates attenuated anticonvulsant enhancement compared to the sulfone metabolite, which potentiates valproate activity at a lower dose of 25 mg/kg [4]. These quantitative divergences necessitate compound-specific selection based on intended application, as detailed in the evidence dimensions below.

Modafinil Acid (CAS 112111-44-1): Quantitative Differentiation Evidence for Procurement Decision-Making


Pharmacological Inactivity at Dopamine Transporter vs. Modafinil

Modafinil acid is a pharmacologically inactive metabolite, exhibiting no appreciable binding affinity for the dopamine transporter (DAT), in contrast to modafinil, which demonstrates measurable DAT inhibition with an IC₅₀ ranging from 4.0 μM to 11.11 μM depending on the assay system [1][2]. The absence of DAT activity for modafinil acid is consistently reported across authoritative sources, including the statement that modafinil acid 'does not appear to contribute to the wakefulness-promoting/psychostimulant effects of modafinil' [3].

Pharmacology Metabolite Profiling DAT Inhibition

Elimination Half-Life: Modafinil Acid (7 h) vs. Modafinil (12–15 h)

Modafinil acid exhibits an elimination half-life (t₁/₂β) of approximately 7 hours, which is roughly half that of its parent compound modafinil, which displays a terminal half-life ranging from 12 to 15 hours [1]. In a population pharmacokinetic study of Chinese male adults, the half-life of modafinil acid was determined to be 6.46±1.31 h in males and 5.35±1.46 h in females, whereas modafinil exhibited half-lives of 15.19±3.05 h and 14.48±3.95 h, respectively [2].

Pharmacokinetics Metabolism Half-life

Urinary Excretion Profile: Modafinil Acid (22–33% Recovery) vs. Modafinil (2–4%)

Modafinil acid is the predominant urinary elimination product following modafinil administration. In a study of healthy Chinese volunteers receiving 100 mg, 200 mg, or 300 mg oral modafinil, the cumulative urinary excretion of modafinil acid over 48 hours was 33.51±18.90%, 32.36±19.92%, and 22.88±6.89%, respectively, whereas unchanged modafinil excretion was markedly lower at 4.44±4.28%, 3.35±2.20%, and 2.86±1.39% [1]. This quantitative disparity underscores the role of modafinil acid as the primary excretory metabolite.

Pharmacokinetics Excretion Metabolite Analysis

Attenuated Anticonvulsant Enhancement vs. Modafinil Sulfone

In the mouse maximal electroshock (MES) seizure model, modafinil sulfone (25 mg/kg i.p.) significantly enhanced the anticonvulsant activity of valproate (VPA), whereas modafinil acid required a higher dose (50 mg/kg) to produce comparable enhancement of antiepileptic drug (AED) efficacy [1]. Modafinil and its metabolites at 75 mg/kg elevated the electroconvulsive threshold, but the sulfone metabolite demonstrated superior potency at lower doses [1].

Anticonvulsant Epilepsy Metabolite Pharmacology

Chiral Resolution Applications: (S)-Modafinil Acid as Synthetic Precursor

(S)-(+)-Modafinil acid serves as a key chiral intermediate in the synthesis of (S)-modafinil and related enantiopure derivatives. Recent advances employing chiral-at-metal resolution strategies have achieved high enantiomeric excess (ee) values and yields for R-modafinil acid [1]. The compound's utility as a pharmaceutical precursor is underscored by its inclusion in synthetic routes to modafinil-related neuroprotective compounds .

Chiral Chemistry Synthesis Enantiomeric Resolution

Modafinil Acid (CAS 112111-44-1): Recommended Application Scenarios Based on Quantitative Evidence


Analytical Reference Standard for LC-MS/MS and HPLC Metabolite Quantification

Given its status as the predominant urinary metabolite (22–33% excretion vs. <5% for modafinil [1]), modafinil acid is an essential reference material for developing and validating bioanalytical methods. Its distinct chromatographic retention time and mass spectrometric fragmentation profile enable accurate quantification in plasma and urine matrices, supporting pharmacokinetic studies and therapeutic drug monitoring [2].

Negative Control in Dopamine Transporter (DAT) Activity Assays

Modafinil acid's established pharmacological inactivity at the dopamine transporter (no measurable DAT binding [3]) makes it an ideal negative control for in vitro studies investigating DAT-mediated mechanisms. Researchers can use this compound to confirm that observed effects are specific to active DAT inhibitors rather than non-specific metabolite interactions.

Chiral Intermediate for Enantiopure Modafinil Derivative Synthesis

(S)-(+)-Modafinil acid serves as a key chiral building block in the synthesis of (S)-modafinil and related neuroprotective compounds. Its utility in chiral resolution processes, including chiral-at-metal strategies [4], supports the development of enantiomerically pure pharmaceuticals with potentially improved therapeutic profiles.

Metabolite Profiling in Modafinil/Adrafinil/Armodafinil Studies

As a metabolite common to modafinil, adrafinil, and armodafinil [5], modafinil acid is critical for comprehensive metabolite profiling in studies examining the disposition and metabolism of these wakefulness-promoting agents. Its shorter half-life (~7 h vs. 12–15 h for modafinil [6]) informs sampling timepoints in pharmacokinetic investigations.

Quote Request

Request a Quote for Modafinil acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.